Cas no 2137721-43-6 (Ethyl 5-bromo-2-(fluorosulfonyl)benzoate)

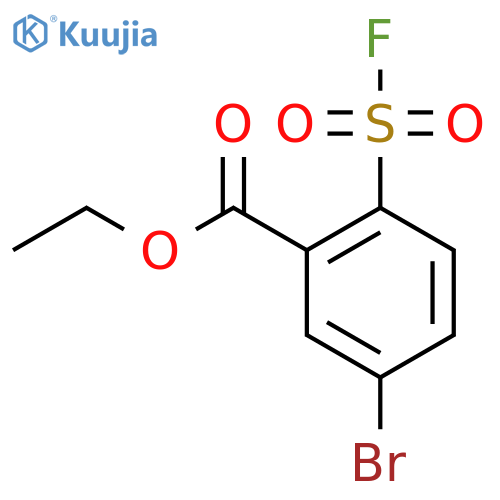

2137721-43-6 structure

商品名:Ethyl 5-bromo-2-(fluorosulfonyl)benzoate

Ethyl 5-bromo-2-(fluorosulfonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 2137721-43-6

- ethyl 5-bromo-2-(fluorosulfonyl)benzoate

- EN300-728076

- Ethyl 5-bromo-2-(fluorosulfonyl)benzoate

-

- インチ: 1S/C9H8BrFO4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3

- InChIKey: VEXXZQKVHHRNLU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C(=O)OCC)C=1)S(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 309.93107g/mol

- どういたいしつりょう: 309.93107g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 68.8Ų

Ethyl 5-bromo-2-(fluorosulfonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728076-0.1g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 0.1g |

$691.0 | 2023-05-29 | ||

| Enamine | EN300-728076-0.25g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 0.25g |

$723.0 | 2023-05-29 | ||

| Enamine | EN300-728076-5.0g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 5g |

$2277.0 | 2023-05-29 | ||

| Enamine | EN300-728076-0.05g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 0.05g |

$660.0 | 2023-05-29 | ||

| Enamine | EN300-728076-1.0g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 1g |

$785.0 | 2023-05-29 | ||

| Enamine | EN300-728076-2.5g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 2.5g |

$1539.0 | 2023-05-29 | ||

| Enamine | EN300-728076-10.0g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 10g |

$3376.0 | 2023-05-29 | ||

| Enamine | EN300-728076-0.5g |

ethyl 5-bromo-2-(fluorosulfonyl)benzoate |

2137721-43-6 | 0.5g |

$754.0 | 2023-05-29 |

Ethyl 5-bromo-2-(fluorosulfonyl)benzoate 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2137721-43-6 (Ethyl 5-bromo-2-(fluorosulfonyl)benzoate) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬